2-Imino-5-methylthiazol-3(2H)-amine
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Description
“2-Imino-5-methylthiazol-3(2H)-amine” is a derivative of thiazole, which is a 5-membered heterocyclic compound that contains both sulfur and nitrogen . Thiazole itself is a pale yellow liquid with a pyridine-like odor and the molecular formula C3H3NS . The thiazole ring is notable as a component of the vitamin thiamine (B1) .
Synthesis Analysis
The synthesis of thiazoles often involves the treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform, which gives 5-arylthiazoles in good yield . The 5-aryl-1,3-thiazole core can be successfully functionalised at the 2-position to yield, over two steps, a large array of 5-aryl-2-arylsulfonyl-1,3-thiazoles .Molecular Structure Analysis
Thiazoles are members of the azoles, heterocycles that include imidazoles and oxazoles . Being planar, thiazoles are characterized by significant pi-electron delocalization and have some degree of aromaticity, more so than the corresponding oxazoles . This aromaticity is evidenced by the 1H NMR chemical shift of the ring protons, which absorb between 7.27 and 8.77 ppm, indicating a strong diamagnetic ring current .Chemical Reactions Analysis
The calculated pi-electron density marks C5 as the primary site for electrophilic substitution, and C2-H as susceptible to deprotonation .Physical And Chemical Properties Analysis
Thiazole has a molecular formula of C3H3NS and a molar mass of 85.12 g·mol−1 . It has a boiling point of 116 to 118 °C (241 to 244 °F; 389 to 391 K) and an acidity (pKa) of 2.5 (of conjugate acid) .Future Directions
Thiazoles are well represented in biomolecules and are found in naturally occurring peptides. They are utilized in the development of peptidomimetics, i.e., molecules that mimic the function and structure of peptides . Commercially significant thiazoles include mainly dyes and fungicides . Another widely used thiazole derivative is the non-steroidal anti-inflammatory drug Meloxicam . These applications suggest potential future directions for the research and development of “2-Imino-5-methylthiazol-3(2H)-amine” and its derivatives.
Properties
IUPAC Name |
2-imino-5-methyl-1,3-thiazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3S/c1-3-2-7(6)4(5)8-3/h2,5H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDCXMSCCWIZQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=N)S1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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